molecular formula C11H11ClN2O B14864212 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine

4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine

Cat. No.: B14864212
M. Wt: 222.67 g/mol
InChI Key: RQBNFGDMJFKNSL-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[4,5-e]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound makes it an interesting target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine typically involves the cyclization of appropriately substituted isoxazoles and pyridines. One common method is the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines, which serves as a key step in the formation of the isoxazolo[4,5-e]pyridine core . This reaction is often carried out under basic conditions, using reagents such as sodium hydride (NaH) in dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Scientific Research Applications

4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. For example, its inhibition of cytochrome P450 CYP17 affects the biosynthesis of androgens and estrogen precursors, which can have significant implications for the treatment of hormone-related diseases . The compound’s antibacterial and anticancer activities are likely due to its ability to interfere with essential cellular processes in bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(chloromethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine is unique due to its specific substitution pattern and the presence of the chloromethyl group

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

8-(chloromethyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene

InChI

InChI=1S/C11H11ClN2O/c1-6-10-8(5-12)7-3-2-4-9(7)13-11(10)15-14-6/h2-5H2,1H3

InChI Key

RQBNFGDMJFKNSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)CCl

Origin of Product

United States

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